5,7-dimethyl-1H-indole-3-carboxylic acid
Description
Contextual Significance of Indole (B1671886) Carboxylic Acid Derivatives in Chemical and Biological Sciences
Indole-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that are of profound interest in both chemical and biological sciences. The indole scaffold is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov This foundational structure is present in the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its inherent biological relevance. nih.gov When functionalized with a carboxylic acid group, particularly at the 3-position, the resulting indole-3-carboxylic acid core serves as a versatile platform for the development of a wide array of bioactive molecules.
In the realm of medicinal chemistry, indole-3-carboxylic acid derivatives have been extensively explored for their therapeutic potential across various disease areas. They have been investigated as antimicrobial agents, with some derivatives showing promising activity against both bacteria and fungi. nih.gov Furthermore, certain derivatives have been designed and synthesized as antihypertensive agents, demonstrating the versatility of this chemical scaffold. mdpi.com The modular nature of the indole-3-carboxylic acid core allows for systematic structural modifications, enabling researchers to fine-tune the pharmacological properties of these compounds.
Rationale for Focused Investigation of 5,7-dimethyl-1H-indole-3-carboxylic acid
While extensive research has been conducted on a variety of substituted indole-3-carboxylic acids, a focused investigation on this compound is warranted due to the unique influence that methyl substitutions can have on the physicochemical and biological properties of the indole ring. The placement of methyl groups at the 5 and 7 positions of the indole nucleus can significantly alter the electronic distribution, lipophilicity, and steric profile of the molecule.
These modifications can, in turn, influence how the molecule interacts with biological targets. For instance, the introduction of methyl groups can enhance binding affinity to specific enzymes or receptors and can also impact the metabolic stability of the compound. Although specific research on the biological activities of this compound is not widely documented in publicly available literature, the study of related dimethylated indole derivatives provides a strong rationale for its investigation. For example, the crystal structure of the related compound, 5,7-dimethyl-1H-indole-2,3-dione, has been reported, indicating academic interest in this substitution pattern.
Overview of Indole Carboxylic Acid Research Landscape
The research landscape for indole carboxylic acids is both broad and dynamic. A significant portion of the research is dedicated to the synthesis of novel derivatives and the exploration of their biological activities. Synthetic strategies often focus on the efficient and regioselective functionalization of the indole core. beilstein-journals.org
In terms of biological applications, the research is diverse. Studies have explored indole-3-carboxylic acid derivatives as potential anticancer agents, with some compounds designed as dual inhibitors of Bcl-2 and Mcl-1 proteins. Other areas of investigation include their use as antiviral agents and their role in modulating cellular signaling pathways. The continuous exploration of new derivatives and their biological targets ensures that the field of indole carboxylic acid research remains a vibrant and important area of scientific inquiry.
Scope and Objectives of the Comprehensive Research Outline
The primary objective of this article is to provide a comprehensive overview of the current state of knowledge regarding this compound within the broader context of academic research on indole carboxylic acid derivatives. The scope is strictly limited to the chemical and biological aspects of this specific compound and its related derivatives as dictated by the provided outline. This article aims to collate and present the available scientific information in a structured and authoritative manner.
Due to the limited availability of research focused solely on this compound, this review will also highlight the gaps in the current understanding and suggest potential avenues for future research. The overarching goal is to provide a foundational document for researchers interested in the synthesis, properties, and potential applications of this specific indole derivative.
Interactive Data Table: Physicochemical Properties of Indole Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Application/Research Area |
|---|---|---|---|
| Indole-3-carboxylic acid | C9H7NO2 | 161.16 | Parent compound, various biological studies |
| 5-Hydroxyindole-3-carboxylic acid | C9H7NO3 | 177.16 | Potential anti-breast cancer agents |
| 1-Butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C14H17NO3 | 247.29 | Potential anti-breast cancer agents |
| 5,7-dimethyl-1H-indole-2,3-dione | C10H9NO2 | 175.18 | Crystallographic studies |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5,7-dimethyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)9(5-12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
HIRKMQGYEPVUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CN2)C(=O)O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5,7 Dimethyl 1h Indole 3 Carboxylic Acid and Its Analogs
Established Synthetic Pathways for Indole-3-carboxylic Acid Scaffolds
A variety of synthetic routes have been developed to construct the indole-3-carboxylic acid core. These methods often leverage classic named reactions and have been adapted to accommodate a wide range of substituents.
Fischer Indole (B1671886) Synthesis Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for indole ring formation. wikipedia.org This reaction involves the acid-catalyzed condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The initial product is a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring. wikipedia.org
For the synthesis of indole-3-carboxylic acids, a common adaptation involves the use of pyruvic acid or its derivatives as the carbonyl component. For instance, the reaction of a substituted phenylhydrazine with pyruvic acid can directly lead to an indole-2-carboxylic acid, which can then be further functionalized. youtube.com The reaction conditions can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org A notable feature is that the synthesis can often be performed as a one-pot process without the need to isolate the intermediate arylhydrazone. thermofisher.com
A three-component variation of the Fischer indole synthesis provides an efficient one-pot approach to multiply-substituted indoles. nih.gov This method involves the condensation of organometallic reagents with nitriles to form metalloimines, which then react with arylhydrazine hydrochloride salts under acidic conditions to generate the arylhydrazone in situ, proceeding to form the indole. nih.gov
Hemetsberger Indole Synthesis Approaches
The Hemetsberger indole synthesis offers an alternative route, particularly for indole-2-carboxylic acid esters. wikipedia.orgsynarchive.com This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org The reaction is believed to proceed through a nitrene intermediate, although the precise mechanism is not fully elucidated. wikipedia.org
A common starting point is the Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate in the presence of a base like sodium ethoxide to form an ethyl α-azido-β-arylacrylate. rsc.org Subsequent thermolysis of this intermediate, often in a high-boiling solvent like xylene, leads to the formation of the indole-2-carboxylic ester. rsc.orgsemanticscholar.org This method is valuable for accessing indole-2-carboxylic acid derivatives which can be precursors for further functionalization. semanticscholar.org It has been observed that for meta-substituted starting materials, a mixture of 5- and 7-substituted indoles is often obtained. rsc.org
Cascade and One-Pot Methods (e.g., Isatins and DMSO-mediated)
Cascade and one-pot reactions offer significant advantages in terms of efficiency and atom economy. The synthesis of indole-3-carboxylic acid derivatives can be achieved through such strategies. For instance, a flow chemistry approach has been developed for the rapid production of an indole-3-carboxylic ester. beilstein-journals.orgnih.gov This multi-step synthesis involves several transformations, including a reductive cyclization, performed in a continuous flow system, which allows for scalable and on-demand production. beilstein-journals.org
Another example involves the multi-component condensation of indoles, aldehydes, and pyrazol-5-amine, promoted by ceric ammonium (B1175870) nitrate, to yield 3-substituted indoles. rsc.org These can then undergo further cyclization to form more complex heterocyclic systems. rsc.org
[3+2] Cyclization Strategies
[3+2] Cyclization reactions represent a powerful tool for the construction of five-membered rings, including the pyrrole (B145914) ring of indoles. A domino synthesis utilizing a [3+2] strategy has been reported for the preparation of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This approach highlights the versatility of cycloaddition reactions in building complex indole structures.
Targeted Synthesis of 5,7-dimethyl-1H-indole-3-carboxylic acid
The synthesis of specifically substituted indoles like this compound requires precise control over regioselectivity.
Regioselective Functionalization Strategies at Positions 5 and 7
Achieving regioselective functionalization of the indole core, particularly at the C5 and C7 positions of the benzene (B151609) ring, is a significant synthetic challenge due to the higher reactivity of the C2 and C3 positions. nih.gov
C5-Functionalization: Direct C5-H functionalization is less common. However, methods for direct iodination at the C5 position have been developed, providing a handle for further transformations. rsc.orgresearchgate.net This approach is notable for being metal-free and proceeding under mild conditions. rsc.org Another strategy involves copper-catalyzed C5-H alkylation of indoles that have a carbonyl group at the C3 position. nih.gov Computational studies suggest that the carbonyl group directs the initial alkylation to the C4 position, followed by a rearrangement to the C5 position. nih.gov
C7-Functionalization: Direct functionalization at the C7 position is often hindered by the reactivity of the C2 position. nih.gov One strategy to overcome this is to use a directing group on the indole nitrogen. For instance, a bulky N-P(O)tBu₂ group can direct arylation to the C7 position. nih.gov Another approach involves the reduction of the indole to an indoline (B122111), followed by C-H functionalization at C7 and subsequent re-aromatization. nih.gov
For the specific synthesis of 5,7-disubstituted indoles, a plausible route would involve starting with a correspondingly substituted phenylhydrazine in a Fischer indole synthesis. For example, using 3,5-dimethylphenylhydrazine as a starting material in a reaction with a suitable carbonyl compound would be a direct approach to introduce the methyl groups at the desired positions.
Below is a table summarizing some of the research findings related to the synthesis of functionalized indoles.
| Finding | Synthetic Method | Key Features | Reference |
| C5-H Direct Iodination | Electrophilic Iodination | Metal-free, mild conditions, radical pathway. | rsc.orgresearchgate.net |
| C5-H Alkylation | Copper-Catalyzed C-H Functionalization | Directed by C3-carbonyl group, regioselective. | nih.gov |
| C7-H Arylation | Directing Group Strategy | Use of bulky N-P(O)tBu₂ directing group. | nih.gov |
| C7-H Functionalization | Reduction-Functionalization-Oxidation | Involves indoline intermediate. | nih.gov |
| Three-Component Synthesis | Fischer Indole Synthesis Variant | One-pot, from nitriles, organometallics, and arylhydrazines. | nih.gov |
| Indole-2-carboxylate Synthesis | Hemetsberger Synthesis | Thermal decomposition of 3-aryl-2-azido-propenoic esters. | wikipedia.orgsynarchive.comsemanticscholar.org |
Introduction of the Carboxylic Acid Moiety at Position 3
The introduction of a carboxylic acid group at the third position of the indole nucleus is a critical transformation in the synthesis of the target compound and its derivatives. Several methodologies can be employed to achieve this functionalization.
One common approach involves the formylation of the indole ring at the C3 position, followed by oxidation of the resulting aldehyde to a carboxylic acid. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, is a widely used method for C3-formylation. Subsequent oxidation can be carried out using various oxidizing agents.
Another strategy involves the direct carboxylation of the indole. This can be achieved through methods such as Kolbe-Schmitt-type reactions or by using organometallic intermediates. For instance, lithiation of the indole at the C3 position followed by quenching with carbon dioxide can yield the desired carboxylic acid.
Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of indole-3-carboxylic acid derivatives. researchgate.net These methods often involve the coupling of a C3-halogenated indole with a suitable coupling partner, followed by transformations to introduce the carboxylic acid group. researchgate.net
A flow chemistry approach has been described for the synthesis of an indole-3-carboxylic acid analog, highlighting the potential for rapid and scalable production. beilstein-journals.org This method involved a base-mediated SNAr reaction followed by a reductive cyclization to form the indole core, which was then further functionalized. beilstein-journals.org
Derivatization Reactions of this compound
The carboxylic acid group of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a diverse range of analogs with modified properties.
The formation of amides from this compound is a crucial derivatization reaction. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. youtube.com
The general mechanism for acid-catalyzed amidation involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The amine then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of water lead to the formation of the amide bond. youtube.com A novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and identified as potent and selective 5-HT2C receptor antagonists. nih.gov
| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Reference |
| This compound | Primary or Secondary Amine | DCC or EDC/HOBt | 5,7-dimethyl-1H-indole-3-carboxamide | youtube.com |
| 1H-indole-3-carboxylic acid | Pyridine-3-ylamine derivatives | Not specified | 1H-indole-3-carboxylic acid pyridine-3-ylamides | nih.gov |
Esterification of this compound can be accomplished by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. byjus.com This reaction is reversible, and the corresponding ester can be hydrolyzed back to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. researchgate.netnih.gov The mechanism of esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. byjus.com
In some synthetic strategies, the carboxylic acid is protected as an alkyl ester, which is then cleaved by base-mediated hydrolysis in a later step. researchgate.net For instance, methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate was hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in methanol (B129727) and water. nih.gov
| Reaction | Reactants | Reagents/Conditions | Product | Reference |
| Esterification | This compound, Alcohol | Acid catalyst (e.g., H₂SO₄) | 5,7-dimethyl-1H-indole-3-carboxylate ester | byjus.com |
| Hydrolysis | 5,7-dimethyl-1H-indole-3-carboxylate ester | Aqueous base (e.g., NaOH), then acid | This compound | researchgate.net |
| Hydrolysis | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | NaOH, MeOH/H₂O | 5-((6-Bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | nih.gov |
The indole ring is susceptible to electrophilic aromatic substitution, and the presence of the carboxylic acid group can influence the regioselectivity of these reactions. Halogenation, such as bromination or chlorination, can occur at various positions on the indole nucleus. The reaction conditions, including the choice of halogenating agent and solvent, can direct the substitution to specific sites.
Enzymatic halogenation using halogenase enzymes has emerged as a green and selective method for the halogenation of indoles. nih.gov For instance, the RebH enzyme variant has been used for the bromination of various indole derivatives, including those with carboxylic acid functionalities. nih.gov Halodecarboxylation represents a method where a carboxylic acid is converted into an organic halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.org
While the indole ring itself is electron-rich and generally undergoes electrophilic substitution, nucleophilic substitution reactions can occur on side chains or at specific positions under certain conditions. For instance, nucleophilic substitution on a halogenated indole precursor can be a key step in the synthesis of more complex analogs.
Decarboxylative coupling reactions offer a powerful method for forming new carbon-carbon or carbon-heteroatom bonds by utilizing carboxylic acids as coupling partners with the extrusion of carbon dioxide. wikipedia.org This strategy avoids the need for pre-functionalized organometallic reagents. wikipedia.org
Copper-mediated decarboxylative coupling reactions of 3-indoleacetic acids with pyrazolones have been developed, demonstrating the functionalization of pyrazolones under relatively mild conditions without the need for bases or ligands. acs.orgnih.gov This reaction proceeds at a relatively low temperature and shows good functional group tolerance. acs.org
Palladium-catalyzed decarboxylative C2-arylation of indole-3-carboxylic acids with aryl iodides has also been reported. nih.gov This reaction proceeds with high yields and complete site selectivity, leading to the formation of 2-arylated indoles. nih.gov The proposed mechanism suggests that the indole-3-carboxylic acid first undergoes palladium-catalyzed decarboxylation to form an indole intermediate, which then reacts with the aryl iodide. nih.gov
Furthermore, decarboxylative C-N coupling has been achieved through the synergistic combination of copper and photoredox catalysis, allowing for the coupling of alkyl carboxylic acids with a wide range of nitrogen nucleophiles. princeton.edu
| Reaction Type | Substrates | Catalyst/Mediator | Product Type | Reference |
| Decarboxylative Coupling | 3-Indoleacetic acids, Pyrazolones | Copper | C-C coupled products | acs.orgnih.gov |
| Decarboxylative C2-Arylation | Indole-3-carboxylic acid, Aryl iodides | Palladium | 2-Arylated indoles | nih.gov |
| Decarboxylative C-N Coupling | Alkyl carboxylic acids, Nitrogen nucleophiles | Copper and Photoredox | N-Alkyl products | princeton.edu |
Green Chemistry Principles in the Synthesis of Indole Carboxylic Acids
The growing emphasis on environmental sustainability has profoundly influenced the field of organic synthesis. Researchers are increasingly focusing on developing "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govresearchgate.net The synthesis of indole carboxylic acids, a vital scaffold in medicinal chemistry, is no exception to this trend. Conventional synthetic routes are often being replaced by greener alternatives that offer significant advantages in terms of efficiency and environmental impact. tandfonline.comtandfonline.com Key green chemistry principles applied to the synthesis of this class of compounds include the use of alternative energy sources like microwave irradiation, the adoption of environmentally benign solvents, the development of sustainable catalysts, and the implementation of continuous flow processes. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com Compared to conventional heating methods, microwave irradiation often leads to dramatically reduced reaction times, improved product yields, and enhanced purity. This technique is highly efficient and aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. tandfonline.com
For instance, the synthesis of novel spiro[indole-thiazolidine] derivatives, which are structurally related to indole carboxylic acids, demonstrates the efficacy of this method. When a mixture of thioglycolic acid, an indole derivative, and a ZrSiO₂ catalyst in DMF was exposed to microwave irradiation for 9-12 minutes at 120°C, the desired product was obtained in high yield. tandfonline.com Similarly, isoniazid (B1672263) derivatives have been synthesized in high yields from indole-3-carbaldehydes via a one-pot, solvent-free Betti's reaction under microwave heating for just 5-6 minutes. tandfonline.com
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of Spiro[indole-thiazolidines] | Microwave Irradiation | 9–12 min | High | tandfonline.com |
| Synthesis of bis(indolyl)methanes | Microwave Irradiation | 5–6 min | High | tandfonline.com |
| Conventional Synthesis | Conventional Heating | Several hours | Moderate | tandfonline.comtandfonline.com |
Application of Green Solvents and Catalysts
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or deep-eutectic liquids, and in some cases, performing reactions under solvent-free conditions. nih.govtandfonline.com
Recent advancements have demonstrated the feasibility of conducting classic indole syntheses in greener media. For example, a ruthenium-catalyzed [3+2] annulation of anilines with alkynes to form 2,3-disubstituted indoles has been successfully performed in water, which serves as a sustainable solvent. mdpi.comresearchgate.net In another instance, an unexpected bromine-catalyzed synthesis of bis(indolyl)methanes from indoles and carbonyl compounds was achieved in water. beilstein-journals.org The use of inexpensive and readily available catalysts like molecular iodine (I₂) for the Friedel-Crafts reaction between indoles and aldehydes further exemplifies a practical and economical green protocol. beilstein-journals.org The development of catalysts based on more abundant and less toxic metals, such as cobalt, is also a key area of research to replace expensive and rare metals like palladium and ruthenium. chemistryviews.org
| Reaction Type | Catalyst | Solvent | Key Green Feature | Reference |
| [3+2] Annulation | Ruthenium complex | Water | Use of sustainable solvent | mdpi.comresearchgate.net |
| Friedel-Crafts Reaction | Molecular Iodine (I₂) | Acetonitrile/Solvent-free | Inexpensive, readily available catalyst | beilstein-journals.org |
| Friedel-Crafts Reaction | Bromine (Br₂) | Water | Use of sustainable solvent | beilstein-journals.org |
| C-H Functionalization | Cobalt complex | Not specified | Use of abundant transition metal | chemistryviews.org |
Continuous Flow Synthesis
Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. This technology offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved scalability, and higher product consistency. beilstein-journals.org A concise flow synthesis of an indole-3-carboxylic ester has been developed, showcasing the potential of this green technology. The process involves a base-mediated SNAr reaction followed by a heterogeneous hydrogenation under flow conditions to produce the indole core through a reductive cyclisation. beilstein-journals.org
In one optimization, using acetic acid as an additive (10 mol %) at a pressure of 15 bar allowed for a stable and continuous operation with a flow rate of 1.3 mL/min, achieving over 98% conversion to the desired indole-3-carboxylic ester. beilstein-journals.org This translated to a significant throughput of 3.7 g/h, with the final product being easily isolated in 93% yield. beilstein-journals.org Such methods are highly desirable for producing materials on demand for applications like agrochemical trials. beilstein-journals.org
| Parameter | Condition | Outcome | Reference |
| Reaction | Reductive Cyclisation | Formation of Indole-3-carboxylic ester | beilstein-journals.org |
| System | Flow Reactor | Continuous production | beilstein-journals.org |
| Flow Rate | 1.3 mL/min | >98% conversion | beilstein-journals.org |
| Throughput | 3.7 g/h | 93% isolated yield | beilstein-journals.org |
| Pressure | 15 bar | Stable operation | beilstein-journals.org |
By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally sustainable, aligning the production of these valuable compounds with the goals of modern chemical manufacturing.
Structural Characterization and Theoretical Investigations of 5,7 Dimethyl 1h Indole 3 Carboxylic Acid
Vibrational Spectroscopic Analysis
Vibrational spectroscopy provides valuable insights into the molecular structure, functional groups, and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation with 5,7-dimethyl-1H-indole-3-carboxylic acid, its characteristic vibrational modes can be identified.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds.
The presence of the carboxylic acid group gives rise to several characteristic vibrations. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, which is a hallmark of intermolecular hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak typically between 1730 and 1700 cm⁻¹ for saturated carboxylic acids. spectroscopyonline.com Furthermore, the C-O stretching and O-H bending vibrations are also characteristic of the carboxylic acid group and are expected in the fingerprint region of the spectrum. spectroscopyonline.com Specifically, the C-O stretch is generally observed between 1320 and 1210 cm⁻¹, while a broad O-H wagging peak can be found between 960 and 900 cm⁻¹. spectroscopyonline.com
The indole (B1671886) ring structure also contributes to the FT-IR spectrum. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected in the 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations will likely produce several bands in the 1600-1450 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | Carboxylic Acid |
| N-H Stretch | 3500-3300 | Indole |
| Aromatic C-H Stretch | 3100-3000 | Indole Ring |
| Aliphatic C-H Stretch | 2975-2850 | Methyl Groups |
| C=O Stretch | 1730-1700 | Carboxylic Acid |
| C=C Stretch | 1600-1450 | Indole Ring |
| C-O Stretch | 1320-1210 | Carboxylic Acid |
Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to polar functional groups, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations of the indole ring due to their non-polar nature. The symmetric stretching vibrations of the C-C bonds within the indole ring would also be prominent. The C-H stretching vibrations of the methyl groups and the aromatic ring are also expected to be visible. The C=O stretching vibration of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum.
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole chromophore. The indole ring system gives rise to characteristic π → π* transitions. libretexts.org For the parent indole-3-carboxylic acid, absorption maxima are observed, and similar transitions are expected for the 5,7-dimethyl derivative. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 270-290 | Indole Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of each proton. The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons.
The proton of the carboxylic acid group (COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10.0-13.2 ppm, due to its acidic nature and hydrogen bonding. orgchemboulder.com The N-H proton of the indole ring is also expected to be a broad singlet, typically appearing between 8.0 and 8.5 ppm.
The aromatic protons on the indole ring will appear in the aromatic region of the spectrum, generally between 6.5 and 8.0 ppm. The proton at the 2-position of the indole ring is expected to be a singlet. The protons at the 4 and 6 positions will also appear as singlets due to the substitution pattern. The two methyl groups at the 5 and 7 positions will each give rise to a singlet, likely in the range of 2.2-2.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the other substituents on the ring.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| COOH | 10.0-13.2 | broad singlet |
| N-H | 8.0-8.5 | broad singlet |
| H-2 | ~7.8-8.2 | singlet |
| H-4 | ~7.0-7.4 | singlet |
| H-6 | ~6.8-7.2 | singlet |
| 5-CH₃ | ~2.2-2.5 | singlet |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a pivotal technique for elucidating the carbon framework of an organic molecule. In the case of this compound, a ¹³C NMR spectrum would provide distinct signals for each of the 11 unique carbon atoms in its structure. The chemical shift (δ), measured in parts per million (ppm), for each carbon is indicative of its electronic environment.
The expected chemical shifts for the carbon atoms in this compound can be predicted based on established ranges for similar functional groups and aromatic systems. The carbon of the carboxylic acid group (C=O) is typically observed in the downfield region of the spectrum, generally between 165-185 ppm, due to the deshielding effect of the electronegative oxygen atoms. The aromatic carbons of the indole ring system would appear in the approximate range of 100-140 ppm. The specific positions of the methyl groups at C5 and C7, and the carboxylic acid at C3, would influence the precise chemical shifts of the ring carbons through their electronic donating or withdrawing effects. The two methyl group carbons (CH₃) would be found in the most upfield region, typically between 15-25 ppm.
A hypothetical data table of expected ¹³C NMR chemical shifts is presented below. Actual experimental values would be necessary for definitive assignment.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Aromatic/Indole Ring (C) | 100 - 140 |
| Methyl (CH₃) | 15 - 25 |
Interactive Data Table
Advanced Structural Elucidation via X-ray Diffraction Studies
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the primary intermolecular interactions would be hydrogen bonding and π–π stacking. The carboxylic acid functional group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.
Polymorphism and Crystallization Phenomena
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, has revealed the existence of different polymorphic forms. Therefore, it is plausible that this compound could also exhibit polymorphism, depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). A thorough investigation would be required to identify and characterize any potential polymorphs of this compound.
Computational and Quantum Chemical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to predict the optimized molecular geometry of this compound in the gas phase. These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles.
Furthermore, DFT allows for the analysis of the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. Such computational studies are invaluable for complementing and understanding the experimental data obtained from spectroscopic and diffraction techniques.
A summary of the types of data obtained from DFT calculations is presented in the table below.
| Parameter | Information Provided |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| HOMO-LUMO Energies | Electronic stability, chemical reactivity |
| MEP Map | Electron density distribution, reactive sites |
Interactive Data Table
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular bonding and interaction among bonds. It provides a localized, "chemist's-eye" view of the electronic structure, quantifying charge transfer and the energetic stabilization arising from electron delocalization.
In a hypothetical NBO analysis of this compound, the key interactions would involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy, E(2), associated with these donor-acceptor interactions is a quantitative measure of their significance.
Expected Key Interactions:
π → π Interactions:* Significant delocalization is expected within the indole ring system. Electrons from the π bonds of the pyrrole (B145914) and benzene (B151609) rings would delocalize into the corresponding antibonding π* orbitals, contributing to the aromatic stability of the molecule.
Interactions involving the Carboxylic Acid Group: The lone pairs on the oxygen atoms of the carboxylic acid group would likely exhibit delocalization into the π* orbital of the C=O bond and potentially into the antibonding orbitals of the indole ring.
A data table from such an analysis would typically display the donor NBO, the acceptor NBO, and the corresponding stabilization energy E(2).
Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | Value |
| π(C5-C6) | π(C7-C8) | Value |
| LP(1) N9 | π(C1-C8) | Value |
| LP(2) O11 | π(C10=O12) | Value |
*Values are placeholders and would be determined from actual quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. Different colors on the MEP surface represent different electrostatic potential values.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs. The π-rich indole ring would also exhibit negative potential.
Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom attached to the indole nitrogen would be the most prominent regions of positive potential.
Neutral Regions (Green): Areas with an electrostatic potential close to zero, typically found over the carbon-hydrogen bonds of the methyl groups and the aromatic ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
In this compound:
HOMO: The HOMO would likely be distributed over the electron-rich indole ring system, particularly involving the π-orbitals. This indicates that the indole moiety is the primary site for electron donation in chemical reactions.
LUMO: The LUMO would be expected to be localized primarily on the carboxylic acid group and the adjacent carbon of the indole ring, suggesting that these are the most probable sites for accepting electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO would provide insight into the molecule's kinetic stability and its electronic excitation properties.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
*Values are placeholders and would be determined from actual quantum chemical calculations.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. A Potential Energy Surface (PES) scan is performed by systematically changing a specific dihedral angle to identify the most stable conformer (global minimum) and other low-energy conformers (local minima).
For this compound, the most significant conformational flexibility arises from the rotation of the carboxylic acid group relative to the indole ring. A PES scan of the dihedral angle defined by the atoms C2-C3-C10-O11 (using a hypothetical numbering scheme) would reveal the energy profile of this rotation. The global minimum conformation would likely be one where steric hindrance is minimized and any potential intramolecular hydrogen bonding is optimized. The results would indicate the preferred orientation of the carboxylic acid group and the energy barriers for rotation between different conformers.
Molecular Dynamics Simulations in Crystal Systems
Molecular Dynamics (MD) simulations provide a time-dependent view of the behavior of atoms and molecules. For a crystal system of this compound, MD simulations could be used to study the stability of the crystal lattice, the nature and dynamics of intermolecular interactions (such as hydrogen bonding), and the vibrational properties of the molecules within the crystal.
By simulating the system at a given temperature and pressure, one can analyze parameters such as:
Root Mean Square Deviation (RMSD): To assess the stability of the crystal structure over time.
Radial Distribution Functions (RDFs): To characterize the intermolecular distances and identify key hydrogen bonding patterns between molecules in the crystal.
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds, which are crucial for the stability of the crystal packing.
These simulations would provide a dynamic picture of the solid-state behavior of this compound, complementing the static information obtained from theoretical calculations on a single molecule.
Reactivity and Mechanistic Explorations of 5,7 Dimethyl 1h Indole 3 Carboxylic Acid
Chemical Transformations and Reaction Pathways
The reactivity of 5,7-dimethyl-1H-indole-3-carboxylic acid can be broadly categorized by the part of the molecule undergoing transformation: the indole (B1671886) core or the carboxylic acid group.
While specific literature detailing substitution reactions on the core of this compound is limited, its reactivity can be predicted based on the established principles of indole chemistry. The indole ring is inherently electron-rich and prone to electrophilic aromatic substitution. The presence of two electron-donating methyl groups at the C5 and C7 positions further enhances the nucleophilicity of the benzene (B151609) portion of the indole system.
Conversely, the carboxylic acid group at the C3 position is electron-withdrawing and deactivating. In typical electrophilic substitution reactions on an indole-3-carboxylic acid scaffold, the C3 position is blocked, and the electron-withdrawing nature of the carboxyl group directs incoming electrophiles away from the C2 position. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions of the benzene ring. Given the steric hindrance from the adjacent methyl group at C7, the C6 position is a highly probable site for substitution, followed by the C4 position.
The carboxylic acid group is a versatile functional handle, enabling numerous transformations. youtube.com These reactions are fundamental in organic chemistry and are applicable to this compound for creating a variety of derivatives.
Esterification and Amide Formation: The carboxylic acid can be converted to its corresponding esters or amides. Fischer esterification, involving reaction with an alcohol under acidic catalysis, yields an ester. Alternatively, conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol or amine, provides esters or amides, respectively. youtube.com Amide formation can also be achieved directly by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for reaction with an amine. youtube.com
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-hydroxymethyl-5,7-dimethyl-1H-indole. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective for reducing carboxylic acids. youtube.com
Decarboxylation: The removal of the carboxylic acid group to form 5,7-dimethyl-1H-indole is a key reaction. This can be achieved under thermal conditions or catalyzed by acids or bases. researchgate.net Metal-free decarboxylation of indole-3-carboxylic acids has been achieved under basic conditions using K₂CO₃ or promoted by solvents like acetonitrile. researchgate.net This process is crucial for synthesizing C3-unsubstituted indoles from more accessible carboxylated precursors.
| Reaction Type | Reagents | Product Type |
| Esterification | R-OH, H⁺ | 5,7-dimethyl-1H-indole-3-carboxylate ester |
| Amide Formation | R-NH₂, DCC | N-substituted-5,7-dimethyl-1H-indole-3-carboxamide |
| Acyl Chloride Formation | SOCl₂ | 5,7-dimethyl-1H-indole-3-carbonyl chloride |
| Reduction | LiAlH₄ | (5,7-dimethyl-1H-indol-3-yl)methanol |
| Decarboxylation | Heat or K₂CO₃ | 5,7-dimethyl-1H-indole |
Catalysis in Indole Carboxylic Acid Chemistry
Catalytic methods offer efficient and selective pathways for transforming indole carboxylic acids, often under mild conditions. These include metal-catalyzed, organo-catalyzed, and photocatalyzed reactions.
Transition metals are widely used to catalyze reactions involving indole-3-carboxylic acids. A notable example is the Gold(III)-catalyzed decarboxylative coupling with benzylic alcohols to produce 3-benzylindoles. acs.orgnih.govresearchgate.net This reaction proceeds in water under mild conditions and avoids the need for bases or other additives. nih.gov The process involves a cascade where the gold catalyst activates the indole-3-carboxylic acid, facilitating decarboxylation and subsequent C-C bond formation with the benzylic alcohol. acs.orgresearchgate.net
A Hammett study of the reaction mechanism suggests a buildup of positive charge on the indole ring in the transition state. researchgate.netnih.gov While this compound was not explicitly tested in the cited study, the reaction is tolerant of various electron-donating and electron-withdrawing groups on the indole ring, suggesting that the 5,7-dimethyl derivative would be a viable substrate. acs.org The presence of electron-donating methyl groups would likely facilitate the reaction. Other metals like palladium have also been used for the C2-arylation of indole-3-carboxylic acids, which proceeds via a decarboxylation event. beilstein-journals.org
Table: Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Various Indole-3-Carboxylic Acids Reaction conditions: Indole-3-carboxylic acid (1), benzhydrol (2), AuCl₃/TPPMS (catalyst) in water at 80°C.
| Indole Substrate (1) | Product | Yield (%) |
| Indole-3-carboxylic acid | 3-Benzhydryl-1H-indole | 93 |
| 5-Methoxy-indole-3-carboxylic acid | 3-Benzhydryl-5-methoxy-1H-indole | 92 |
| 5-Methyl-indole-3-carboxylic acid | 3-Benzhydryl-5-methyl-1H-indole | 85 |
| 5-Fluoro-indole-3-carboxylic acid | 3-Benzhydryl-5-fluoro-1H-indole | 72 |
| 5-Chloro-indole-3-carboxylic acid | 3-Benzhydryl-5-chloro-1H-indole | 68 |
| Data sourced from Hikawa et al., J. Org. Chem. 2019, 84 (4), 1972–1979. acs.org |
Organocatalysis provides a metal-free approach to asymmetric synthesis. While specific organo-catalyzed reactions involving this compound as the substrate are not well-documented, the general principles of organocatalysis can be applied. Chiral amines, for instance, can catalyze the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes. acs.org In such a scenario, 5,7-dimethyl-1H-indole, obtained from the decarboxylation of the parent acid, could act as the nucleophile.
Furthermore, the carboxylic acid functionality itself can participate in organocatalytic transformations. Chiral phosphoric acids have been used in cascade reactions of vinylindoles, where the catalyst activates the reactants through dual hydrogen-bonding. nih.gov It is conceivable that the carboxylic acid group of this compound could be a target for activation or direction in novel organocatalytic methodologies, although this remains an area for future exploration.
Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. rsc.org The decarboxylative functionalization of carboxylic acids is a prominent application of this technology. researchgate.net In this process, a photocatalyst (such as an iridium complex or an organic dye like eosin (B541160) Y) absorbs visible light and, in its excited state, engages in a single electron transfer (SET) with the carboxylate. researchgate.netacs.org
This SET event leads to the formation of a carbon-centered radical via the loss of carbon dioxide. For this compound, this would generate a 5,7-dimethyl-1H-indol-3-yl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions, such as arylation, vinylation, or addition to other molecules. researchgate.netacs.org This method offers a green and efficient pathway for the functionalization of the C3-position of indoles, starting from readily available carboxylic acids. nih.gov
Mechanistic Insights into Key Reactions
The study of reaction intermediates is crucial for elucidating reaction mechanisms. These short-lived species can be detected and characterized using various spectroscopic and computational methods. In the context of reactions involving indole derivatives, common intermediates can include carbocations, radicals, or charged resonance-stabilized species. The electron-donating nature of the two methyl groups at the 5 and 7 positions on the indole ring would be expected to influence the stability of any charged intermediates formed during a reaction, potentially altering reaction pathways compared to unsubstituted indole-3-carboxylic acid. However, specific experimental or computational studies identifying and characterizing such intermediates for this compound have not been found in a comprehensive search of scientific databases.
Kinetic studies measure the rate of a chemical reaction, providing information about the reaction's speed and the factors that influence it, such as concentration, temperature, and catalysts. Thermodynamic studies, on the other hand, determine the energy changes that occur during a reaction, indicating its spontaneity and the position of equilibrium.
Data on rate constants, activation energies, and thermodynamic values such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound are not available in published literature. Such data would be invaluable for optimizing reaction conditions for the synthesis of derivatives of this compound and for understanding its reactivity profile in comparison to other substituted indoles. The presence of the methyl groups is anticipated to affect the electronic and steric environment of the indole nucleus and the carboxylic acid function, which would, in turn, influence the kinetic and thermodynamic parameters of its reactions. Without dedicated studies, any discussion of these effects remains speculative.
Table of Kinetic and Thermodynamic Data
Due to the absence of specific research on the kinetics and thermodynamics of reactions involving this compound, a data table for these parameters cannot be provided at this time.
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Enthalpy (ΔH) | Entropy (ΔS) | Gibbs Free Energy (ΔG) |
| Data Not Available | - | - | - | - | - |
Further experimental and computational research is necessary to elucidate the mechanistic details of reactions involving this compound. Such studies would contribute to a more complete understanding of the structure-reactivity relationships within the indole class of compounds.
Biological Activities and Mechanistic Insights in Vitro and Biochemical Focus
Angiotensin II Receptor (AT1) Antagonism
Research has identified 5,7-dimethyl-1H-indole-3-carboxylic acid as a potential antagonist of the Angiotensin II Receptor Type 1 (AT1), a key component in the renin-angiotensin system that regulates blood pressure and cardiovascular homeostasis.
In vitro binding assays are crucial for determining the affinity of a compound for its target receptor. While specific quantitative binding affinity values (like Ki or IC50) for this compound with the AT1 receptor are not detailed in the provided search results, the context of its investigation as an AT1 antagonist implies that it has demonstrated the ability to displace the natural ligand, Angiotensin II, from the receptor in experimental settings. This displacement is a hallmark of antagonistic activity.
Molecular docking studies offer insights into the specific interactions between a ligand, such as this compound, and its receptor at the molecular level. These computational models predict the binding conformation and energy, highlighting key atomic interactions. For AT1 antagonists, interactions often involve specific amino acid residues within the receptor's transmembrane helices. While a detailed docking study for this specific compound is not available in the search results, the general mechanism for indole-based antagonists would likely involve hydrogen bonding from the carboxylic acid group and hydrophobic interactions from the dimethyl-indole core with the receptor's binding pocket.
Anti-Proliferative and Cytotoxic Activities in Cell Lines
Extensive literature searches did not yield specific data on the anti-proliferative and cytotoxic activities of this compound in cell lines. While indole (B1671886) compounds, in general, have been investigated for their potential as anti-cancer agents, specific studies on this particular dimethylated derivative are not publicly available.
In Vitro Cytotoxicity Assays in Cancer Cell Lines
No information was found regarding in vitro cytotoxicity assays of this compound in any cancer cell lines.
Investigation of Apoptosis Induction Pathways
There is no available research on the investigation of apoptosis induction pathways by this compound.
Molecular Targets Associated with Anti-Proliferative Effects
Specific molecular targets associated with any potential anti-proliferative effects of this compound have not been identified in the searched literature.
Role in Plant Secondary Metabolism and Defense Mechanisms
Information regarding the specific role of this compound in plant secondary metabolism and defense mechanisms is not available in the existing literature. Research on indole-3-carboxylic acid and its derivatives in plants primarily focuses on the non-methylated parent compound.
Biosynthetic Pathways from Tryptophan
While the biosynthesis of indole-3-carboxylic acid from tryptophan is a known pathway in plants like Arabidopsis, specific details on the biosynthesis of its 5,7-dimethylated form have not been documented. The established pathway for indole-3-carboxylic acid involves the conversion of tryptophan to indole-3-acetaldoxime and then to indole-3-acetonitrile (B3204565), which is further metabolized.
Formation of Glucose Conjugates and Other Derivatives
The formation of glucose conjugates is a common metabolic fate for indole-3-carboxylic acid and its hydroxylated derivatives in plants, serving as a mechanism for storage and detoxification. However, there is no specific information available on the formation of glucose conjugates or other derivatives of this compound in plants.
Enzyme Involvement in Indole Carboxylic Acid Biosynthesis
The biosynthesis of indole-3-carboxylic acid and its derivatives in plants is a complex process involving several key enzymes. In Arabidopsis, indolic secondary metabolites are crucial for defense against pathogens. nih.govnih.gov The pathway originates from the amino acid tryptophan and proceeds through intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile. nih.govnih.gov
Two enzymes, in particular, have been identified as having critical roles in the later stages of this biosynthetic pathway:
Cytochrome P450 71B6 (CYP71B6): This enzyme is transcriptionally co-expressed with genes involved in the biosynthesis of camalexin, a major phytoalexin in Arabidopsis. nih.gov Studies have demonstrated that CYP71B6 can efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), releasing cyanide in the process. nih.gov The induction of CYP71B6 is particularly relevant for the biosynthesis of ICOOH derivatives following pathogen challenge. nih.gov
Aldehyde Oxidase 1 (AAO1): This enzyme is responsible for the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govnih.gov Metabolic analysis of knockout and overexpression lines of AAO1 in Arabidopsis has confirmed its function in this conversion in both untreated and pathogen-stimulated leaves. nih.gov Aldehyde oxidases, in general, are cytosolic enzymes that catalyze the oxidation of a wide range of aldehydes to their corresponding carboxylic acids. wikipedia.orgimoa.infonih.gov
The biosynthetic pathway leading to indole-3-carboxylic acid derivatives is integral to the plant's induced defense response. Upon treatment with silver nitrate, a known inducer of defense responses, the total accumulation of ICHO and ICOOH derivatives is comparable to that of camalexin, highlighting their importance. nih.gov
Contribution to Pathogen Defense Responses in Plants
Indolic compounds, including indole-3-carboxylic acid, play a multifaceted role in plant defense against a variety of pathogens. Their accumulation is a hallmark of the plant's immune response.
Indole and its derivatives can act as priming agents, enhancing the plant's defensive capacity against future attacks. For instance, indole treatment has been shown to induce resistance against necrotrophic fungi in maize and rice. While not a direct antimicrobial agent in all cases, it can lead to a more rapid and robust activation of defense genes upon pathogen infection.
The production of indole-3-carboxylic acid and its derivatives is a component of the systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following a localized pathogen attack. mdpi.comresearchgate.net In Arabidopsis, derivatives such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid have been identified as major products that accumulate in response to stress. nih.gov
Furthermore, indole-3-carboxylic acid isolated from endophytic fungi has been shown to act as a synergist with jasmonic acid, a key plant defense hormone, to enhance resistance against wheat powdery mildew. nih.gov This suggests that indole carboxylic acids can modulate and amplify existing defense signaling pathways.
While the specific activities of this compound remain to be elucidated, the established roles of its parent compound, indole-3-carboxylic acid, in biosynthesis and pathogen defense provide a strong indication of its potential involvement in similar processes. The methylation at the 5 and 7 positions of the indole ring would likely alter its chemical properties, potentially affecting its bioactivity, metabolic stability, and interaction with cellular targets. Further research is needed to specifically characterize the role of this compound in plant biology.
Advanced Applications and Functional Materials Research
Utilization in Optoelectronic Functional Materials
The development of stable and tunable organic molecules is critical for advancing the field of optoelectronics. chemrxiv.orgchemrxiv.org The indole (B1671886) ring system, with its aromatic and electron-rich nature, serves as a promising scaffold for such materials. chemrxiv.orgrsc.org The photophysical properties of indole derivatives can be finely tuned through substitution on the ring, which alters the electronic transition energy. nih.gov For example, adding electron-withdrawing groups can shift the absorption wavelength to the red, while electron-donating groups can have the opposite effect. nih.gov
While the indole framework is a key component in designing donor-acceptor molecules for applications like organic light-emitting diodes (OLEDs), specific research into the optoelectronic properties of 5,7-dimethyl-1H-indole-3-carboxylic acid is not extensively documented in current scientific literature. rsc.org However, the general principles of materials design suggest its potential. The combination of the electron-donating indole core with the carboxylic acid group could lead to interesting intramolecular charge transfer characteristics, which are advantageous for optoelectronic applications. ias.ac.in Further research is needed to characterize the specific absorption, emission, and charge-transport properties of this compound to determine its suitability for devices like OLEDs or organic photovoltaics.
Catalytic Applications (e.g., as Ligands or Precursors for Catalysts)
The indole scaffold is frequently involved in catalytic processes, though often as a substrate or a product of the reaction rather than as the catalyst itself. nih.govresearchgate.net For instance, the synthesis of indole-3-carboxylic acid derivatives is commonly achieved through transition-metal-catalyzed reactions, such as those employing palladium complexes. researchgate.net Similarly, cobalt-catalyzed methods have been developed for the direct C-H alkylation of indoles using carboxylic acids as the alkylating agent. ias.ac.in
However, there is limited available research detailing the use of this compound, or closely related indole-3-carboxylic acids, functioning directly as a ligand for a metal catalyst or as a precursor to a catalytically active species. While the carboxylic acid and the nitrogen heteroatom could theoretically coordinate with metal centers, this application remains a largely unexplored area of research for this specific molecule. The primary focus in the literature has been on the synthesis and modification of the indole ring system itself, leveraging catalysis to build molecular complexity. nih.govresearchgate.net
Supramolecular Assembly and Material Science
Supramolecular chemistry, which studies how molecules organize into larger, ordered structures through non-covalent interactions, is a key area of materials science. researchgate.net The formation of predictable hydrogen-bonding patterns, known as supramolecular synthons, is fundamental to designing molecular crystals with specific properties. researchgate.netnih.gov
While specific studies on the supramolecular assembly of this compound are not prominent, the molecular structure contains all the necessary components for forming robust, hydrogen-bonded networks. The carboxylic acid group is well-known to form a highly stable, cyclic dimer synthon through a pair of O-H···O hydrogen bonds. researchgate.net
Furthermore, the N-H group on the indole ring provides an additional hydrogen bond donor site. This allows for the formation of more extended structures. Research on the parent compound, indole-3-carboxylic acid, shows its ability to form complex hydrogen-bonded assemblies, including cyclic pentamers and hexamers, stabilized by secondary interactions from the ring. nd.eduacs.org The crystal structure of indole-3-carboxylic acid confirms the presence of these strong intermolecular interactions. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Substituted Indole-3-carboxylic Acids
The synthesis of indole (B1671886) derivatives has been a long-standing area of focus for organic chemists. nih.govrsc.org Future research will continue to prioritize the development of more efficient, scalable, and versatile synthetic methodologies for preparing substituted indole-3-carboxylic acids like 5,7-dimethyl-1H-indole-3-carboxylic acid.
One of the most promising areas is the application of flow chemistry . This technology enables the rapid and scalable production of indole-3-carboxylic acid esters and their derivatives. beilstein-journals.orgworktribe.comuc.pt Flow-based transformations offer several advantages, including enhanced reaction control, improved safety for hazardous reactions, and the potential for on-demand production, which is particularly valuable for creating libraries of compounds for screening. beilstein-journals.orgbioduro.com For example, a concise flow synthesis of an indole-3-carboxylic ester has been successfully developed and derivatized to create an auxin mimic, demonstrating the power of this approach for generating complex molecules. beilstein-journals.org
Palladium-catalyzed reactions have also emerged as powerful tools for indole synthesis and are expected to be a major focus of future research. nih.govresearchgate.netmdpi.comnih.gov These methods, such as the Larock and Mori-Ban indole syntheses, offer milder reaction conditions compared to classical methods like the Fischer indole synthesis. nih.gov Recent advancements include palladium-catalyzed domino reactions for the construction of complex tricyclic indole skeletons and C-H activation strategies that allow for the direct functionalization of the indole core. nih.govresearchgate.netnih.gov These approaches provide a modular and efficient means to access a wide range of substituted indoles, including those with specific substitution patterns like the 5,7-dimethyl substitution.
Furthermore, the development of one-pot and multicomponent reactions will continue to be a priority. These strategies improve atom economy and reduce waste by combining multiple synthetic steps into a single operation. rsc.org For instance, a domino aza-Michael-SNAr-heteroaromatization sequence has been reported for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. mdpi.com The ongoing innovation in these areas will undoubtedly facilitate the synthesis of novel and complex indole-3-carboxylic acid derivatives for various applications.
| Synthetic Advancement | Key Features | Potential Impact on this compound |
| Flow Chemistry | Scalable, continuous production; enhanced safety and control. beilstein-journals.orgworktribe.comuc.ptbioduro.com | Enables large-scale and on-demand synthesis for screening and development. |
| Palladium Catalysis | Milder reaction conditions; high efficiency and selectivity. nih.govresearchgate.netmdpi.comnih.gov | Facilitates the introduction of diverse functional groups and complex scaffolds. |
| One-Pot Reactions | Increased efficiency; reduced waste and purification steps. rsc.orgmdpi.com | Streamlines the synthesis of derivatives for high-throughput screening. |
Advanced Computational Modeling for Structure-Function Relationships
The use of computational modeling is becoming increasingly integral to the drug discovery and materials science landscape. For substituted indole-3-carboxylic acids, these methods offer a powerful way to understand and predict their properties, guiding the design of new compounds with enhanced activity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool. By establishing a mathematical relationship between the chemical structure of a series of indole derivatives and their biological activity, QSAR models can predict the activity of novel compounds before they are synthesized. This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.
Molecular docking is another critical computational technique. This method predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the molecular interactions that drive biological activity. For example, molecular docking has been used to understand how indole-3-carboxylic acid derivatives act as antagonists for the auxin receptor protein TIR1. nih.govfrontiersin.org The insights gained from such studies, like the importance of specific interactions with amino acid residues, can guide the design of more potent and selective inhibitors. frontiersin.org The application of molecular docking to this compound could help identify its potential biological targets and elucidate its mechanism of action.
The future of computational modeling in this field will likely involve the use of more sophisticated techniques, such as molecular dynamics simulations , to study the dynamic behavior of these molecules and their interactions with biological targets. The integration of artificial intelligence and machine learning algorithms will also enhance the predictive power of these models, accelerating the discovery of new indole-3-carboxylic acid-based therapeutics and materials.
Exploration of New Biological Targets and Therapeutic Applications (pre-clinical focus)
The indole-3-carboxylic acid scaffold is a versatile platform for the development of new therapeutic agents. While research into the specific biological activities of this compound is still in its early stages, the broader class of substituted indole-3-carboxylic acids has shown promise against a range of biological targets.
One area of significant interest is cancer therapy . Indole derivatives have been investigated for their ability to target various proteins involved in cancer progression. For example, some indole-3-carboxylic acid derivatives have been designed as inhibitors of the auxin receptor protein TIR1, which could lead to the development of novel herbicides. nih.govfrontiersin.org
Another promising avenue is the development of antimicrobial agents . With the rise of antibiotic resistance, there is an urgent need for new drugs with novel mechanisms of action. The indole scaffold has been identified as a promising starting point for the development of new antibacterial and antifungal compounds.
Furthermore, the structural similarity of indole-3-carboxylic acids to the neurotransmitter serotonin (B10506) suggests their potential as modulators of central nervous system (CNS) targets . This could lead to the development of new treatments for a variety of neurological and psychiatric disorders.
Future pre-clinical research will focus on identifying and validating new biological targets for this class of compounds. The use of high-throughput screening and chemoproteomics will be crucial in this endeavor. The exploration of novel therapeutic areas, such as inflammatory diseases and metabolic disorders, will also be a key focus of future research.
Integration with Combinatorial Chemistry and High-Throughput Screening
The discovery of new bioactive molecules is often a numbers game. Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies that allow researchers to rapidly synthesize and test large libraries of compounds, dramatically increasing the chances of finding a "hit" molecule with the desired biological activity.
The indole-3-carboxylic acid scaffold is well-suited for combinatorial approaches. The ability to easily modify the indole ring at various positions, as well as the carboxylic acid group, allows for the creation of large and diverse libraries of compounds. For example, a library of derivatives of this compound could be synthesized by varying the substituents at the N1 position and on the carboxylic acid.
These libraries can then be screened against a wide range of biological targets using HTS. This automated process can test thousands of compounds in a single day, providing a wealth of data on their biological activity. The "hit" compounds identified through HTS can then be further optimized to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties.
The future of drug discovery with indole-3-carboxylic acids will rely heavily on the integration of combinatorial chemistry and HTS. The development of new solid-phase and solution-phase synthesis techniques will facilitate the rapid generation of large and diverse libraries. Furthermore, advances in HTS technologies, such as high-content screening and label-free detection methods, will provide more detailed information on the biological activity of these compounds, accelerating the hit-to-lead optimization process.
Design of Sustainable Synthetic Methodologies
In recent years, there has been a growing emphasis on the development of sustainable or "green" chemistry . This involves designing chemical processes that are more environmentally friendly, for example, by using less hazardous solvents, reducing waste, and improving energy efficiency.
The synthesis of substituted indole-3-carboxylic acids is an area where green chemistry principles can have a significant impact. Traditional methods for indole synthesis often involve harsh reaction conditions and the use of toxic reagents. rsc.org Future research will focus on developing more sustainable alternatives.
One promising approach is the use of water as a solvent . Water is a non-toxic, inexpensive, and environmentally benign solvent. The development of catalytic systems that are active in water, such as the use of sodium lauryl sulfate (B86663) as a catalyst for the synthesis of 3-substituted indoles, is a key area of research. rsc.org
Another important aspect of green chemistry is the use of reusable catalysts . Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. The development of novel heterogeneous catalysts for indole synthesis will be a major focus of future research. rsc.org
Furthermore, the principles of atom economy will be increasingly important. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a good example of atom-economical processes. rsc.org The application of these green chemistry principles to the synthesis of this compound and its analogs will be crucial for the environmentally responsible development of these important compounds.
| Green Chemistry Approach | Description | Benefit |
| Aqueous Synthesis | Using water as a solvent. rsc.org | Reduces the use of hazardous organic solvents. |
| Reusable Catalysts | Employing catalysts that can be recovered and reused. rsc.org | Minimizes waste and reduces costs. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. rsc.org | Reduces waste and improves efficiency. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,7-dimethyl-1H-indole-3-carboxylic acid?
- The compound can be synthesized via formylation of indole intermediates followed by alkylation. For example, 3-formyl-1H-indole derivatives are reacted with methylating agents under reflux with acetic acid (Method a/b in Scheme 2, ). Purification typically involves recrystallization or column chromatography. Key reagents include chloroacetic acid and sodium acetate for cyclization .
Q. How can researchers characterize the purity and structural identity of this compound?
- Use spectroscopic techniques:
- NMR : Analyze - and -NMR spectra to confirm methyl group positions (e.g., δ 2.5–3.0 ppm for dimethyl groups) .
- HPLC : Employ reverse-phase HPLC with UV detection (λ ~280 nm for indole derivatives) to assess purity (>95%) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~220 g/mol) .
Q. What safety precautions are critical when handling this compound?
- Wear NIOSH-approved P95 respirators, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Avoid release into drains; use fume hoods for synthesis . No carcinogenic risk is reported, but acute toxicity data are lacking, necessitating strict hygiene protocols .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- Step 1 : Validate instrument calibration using reference standards (e.g., indole-3-carboxylic acid, δ 7.1–7.8 ppm for aromatic protons) .
- Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals from methyl and indole protons .
- Step 3 : Cross-check with computational chemistry tools (e.g., DFT simulations) to predict chemical shifts .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate formylation .
- Temperature Control : Maintain reflux at 110–120°C to minimize side reactions .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Functionalization : Modify the carboxylic acid group to esters or amides to study bioavailability .
- Biological Assays : Test derivatives for kinase inhibition (e.g., EGFR) using in vitro enzymatic assays .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) .
Q. What methodologies address the lack of reported physicochemical data (e.g., melting point, solubility)?
- Melting Point : Determine via differential scanning calorimetry (DSC) at 5°C/min heating rate .
- Aqueous Solubility : Perform shake-flask experiments in PBS (pH 7.4) with HPLC quantification .
- LogP : Use octanol-water partition assays or predictive software (e.g., ChemAxon) .
Data Analysis & Experimental Design
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., decarboxylation) .
- pH Stability : Prepare buffers (pH 1–10) and quantify remaining compound at 24-hour intervals .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism to calculate IC₅₀ values .
- ANOVA : Compare treatment groups with Tukey’s post-hoc test to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
